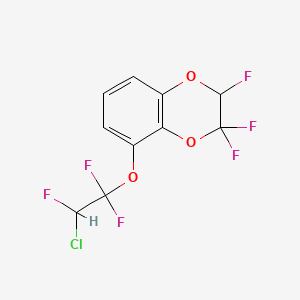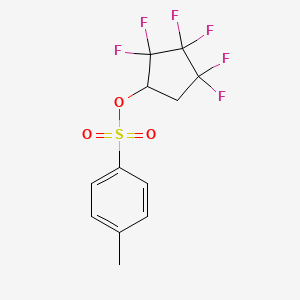
2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of six fluorine atoms attached to a cyclopentyl ring, which is further bonded to a p-toluenesulfonate group. This compound is of interest in various fields of scientific research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate typically involves the reaction of hexafluorocyclopentene with p-toluenesulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of fluorinated derivatives, while oxidation and reduction reactions produce various oxidized or reduced forms of the original compound.
科学的研究の応用
2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules and polymers.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique surface properties.
作用機序
The mechanism by which 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate exerts its effects involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or alteration of protein function, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- 2,2,3,3,4,4-Hexafluorocyclopentyl methanesulfonate
- 2,2,3,3,4,4-Hexafluorocyclopentyl trifluoromethanesulfonate
- 2,2,3,3,4,4-Hexafluorocyclopentyl benzenesulfonate
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate is unique due to the presence of the p-toluenesulfonate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex fluorinated structures.
特性
IUPAC Name |
(2,2,3,3,4,4-hexafluorocyclopentyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O3S/c1-7-2-4-8(5-3-7)22(19,20)21-9-6-10(13,14)12(17,18)11(9,15)16/h2-5,9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOMJHOOQXKNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C(C2(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
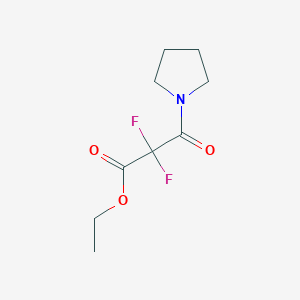
![1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene](/img/structure/B6312059.png)
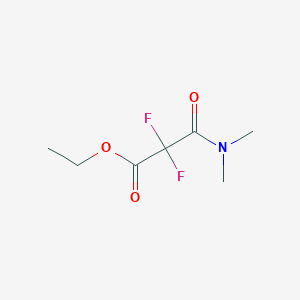
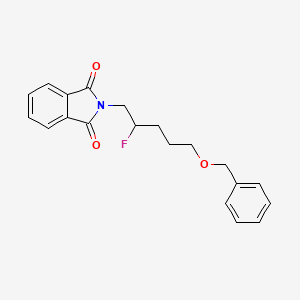

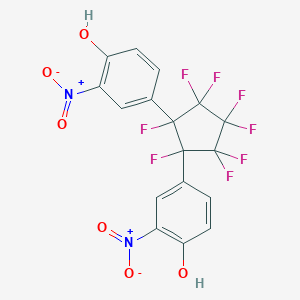
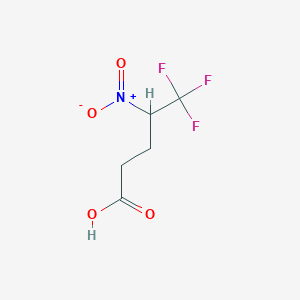
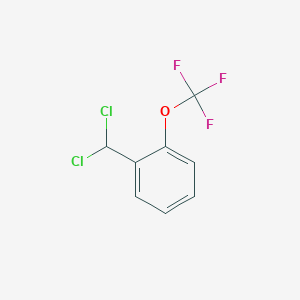
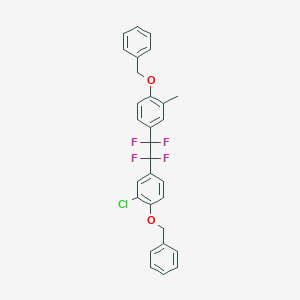
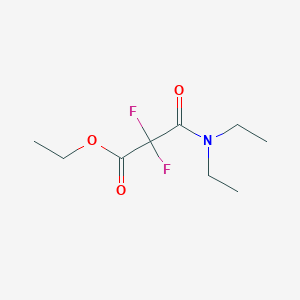
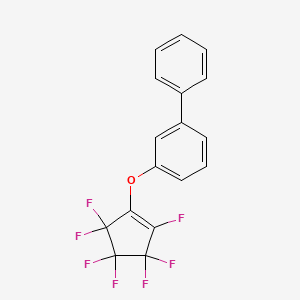
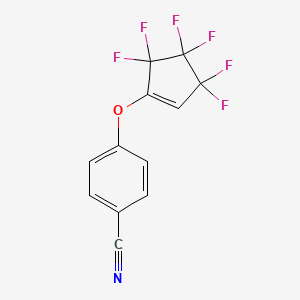
![2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione](/img/structure/B6312135.png)
